molecular formula C14H19N5OS B2650043 2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-isopropylacetamide CAS No. 874467-80-8

2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-isopropylacetamide

Cat. No. B2650043
M. Wt: 305.4
InChI Key: BALIASSWEHQZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-isopropylacetamide, also known as ETTA, is a compound that has gained attention in scientific research for its potential therapeutic applications. ETTA belongs to the class of tetrazole-based compounds, which have been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. In

Scientific Research Applications

Novel Synthesis and Antitumor Evaluation

Heterocyclic compounds derived from cyanoacetamide derivatives, including structures akin to "2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-isopropylacetamide," have been synthesized and evaluated for their antitumor activities. The diversity of synthesized products, such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin derivatives, has shown significant inhibitory effects in vitro against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, highlighting their potential in cancer treatment (H. Shams et al., 2010).

Glutaminase Inhibition for Cancer Therapy

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, with structural similarities to the queried compound, have been synthesized as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown potential in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models, suggesting a promising approach for cancer therapy (K. Shukla et al., 2012).

Antimicrobial and Anticandidal Activities

Compounds with a core structure similar to "2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-isopropylacetamide" have been explored for their antimicrobial and anticandidal activities. These studies reveal that certain derivatives possess potent antimicrobial properties against various pathogens, including E. coli, Staphylococcus aureus, and Candida species, underscoring their potential for developing new antimicrobial agents (Z. Kaplancıklı et al., 2014).

Antihypertensive and Vasodilator Activities

Research on 2-aryl-5-hydrazino-1,3,4-thiadiazoles, which share functional similarities with the compound of interest, indicates their potential as antihypertensive agents. These derivatives have shown a direct relaxant effect on vascular smooth muscle, providing a basis for the development of new treatments for hypertension (S. Turner et al., 1988).

Synthesis and Characterization for Industrial Applications

Thio-1,3,4-oxadiazol-2-yl derivatives, related to the chemical structure , have been synthesized for potential industrial applications. These compounds exhibit properties suitable for photoelectronic devices, highlighting the versatility of such molecular frameworks in both biological and industrial fields (S. Shafi et al., 2021).

properties

IUPAC Name

2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c1-4-11-7-5-6-8-12(11)19-14(16-17-18-19)21-9-13(20)15-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALIASSWEHQZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide

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